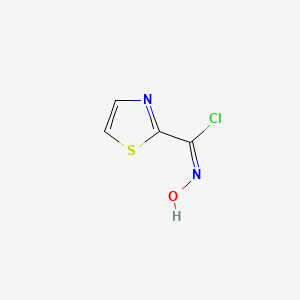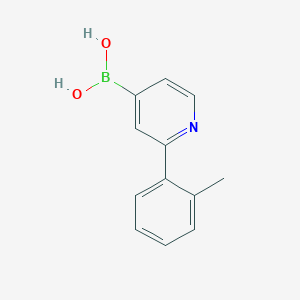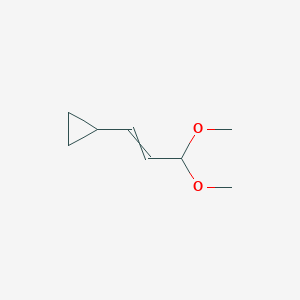
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is a cyclopropane derivative characterized by the presence of a (Z)-configured 3,3-dimethoxyprop-1-en-1-yl group. Cyclopropane derivatives are known for their unique structural and chemical properties, which make them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, is a robust method for cyclopropanation . Another method involves the use of diazo compounds, which can generate carbenes upon photolysis or thermal decomposition .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of flow chemistry and continuous processing techniques has been explored to enhance the efficiency and scalability of these reactions .
化学反応の分析
Types of Reactions
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane has several scientific research applications:
作用機序
The mechanism of action of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The strained three-membered ring of the cyclopropane moiety makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
(Z)-3,3-Dimethoxyprop-1-en-1-ylcyclobutane: A similar compound with a four-membered ring instead of a three-membered ring.
(E)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane: The E-isomer of the compound, differing in the spatial arrangement of the substituents.
Uniqueness
(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. The presence of the dimethoxyprop-1-en-1-yl group also imparts distinct chemical properties, making it a valuable compound for various applications .
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
3,3-dimethoxyprop-1-enylcyclopropane |
InChI |
InChI=1S/C8H14O2/c1-9-8(10-2)6-5-7-3-4-7/h5-8H,3-4H2,1-2H3 |
InChIキー |
NKTIKJLVFCWHIQ-UHFFFAOYSA-N |
正規SMILES |
COC(C=CC1CC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


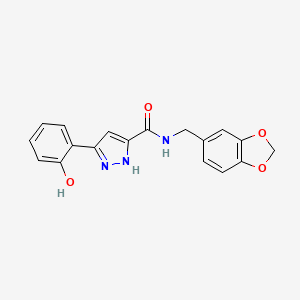
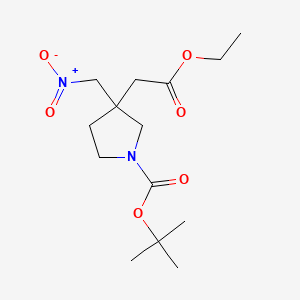
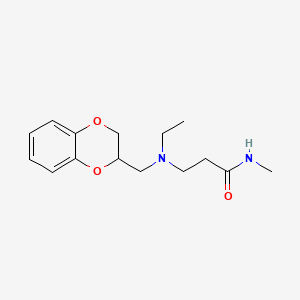
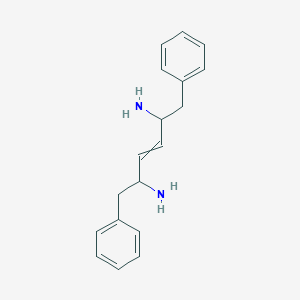

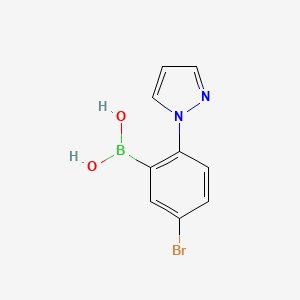
![[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate](/img/structure/B14080839.png)
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
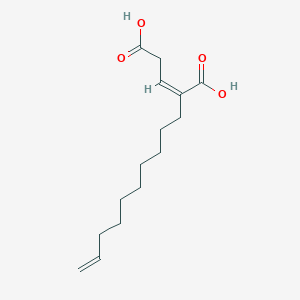
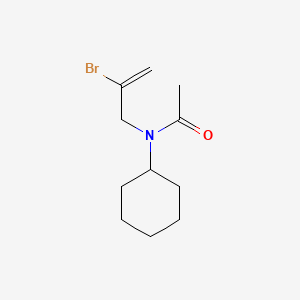
![4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine](/img/structure/B14080873.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080880.png)
